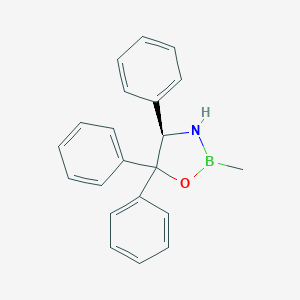

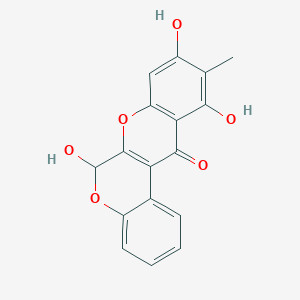

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Übersicht

Beschreibung

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Catalysis in Ketone Reduction

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine plays a significant role in the catalysis of the reduction of prochiral ketones. This compound, when prepared from (R)-phenylglycine, facilitates the reduction of ketones with borane, leading to the production of secondary alcohols with moderate to high enantiomeric excesses (Berenguer, García, & Vilarrasa, 1994). This is particularly effective in the reduction of linear alkyl methyl ketones.

Enantioselective Reactions

The compound is also instrumental in enantioselective reactions. It catalyzes the reduction of α,β-unsaturated ketones, resulting in allylic alcohols of different configurations. The theoretical calculations on complexes with this compound may explain the changes in steric requirements on either side of the CO group (Bach et al., 1995).

Catalysts in Stereoselective Reduction

In addition to its role in enantioselective reductions, (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is used as a chiral catalyst in stereoselective reductions. It has been investigated alongside other 1,3,2-oxazaborolidines for its performance in the reduction of acetophenone, providing insights into the structural factors relevant to yield and enantioselectivity (Berenguer, García, Gonzàlez, & Vilarrasa, 1993).

Molecular Studies and Analyses

The compound has been the subject of various molecular studies and analyses. For example, research into its solubility in organic solvents, preparative methods, purity analysis, and handling precautions provides a comprehensive understanding of its physical and chemical properties (García, 2002).

Exploration of Theoretical Aspects

Theoretical studies on the enantioselectivity of oxazaborolidine catalysts for the reduction of phenyl methyl ketone have been conducted to understand the geometric optimizations and the optical activities of the products. Such studies contribute to a deeper understanding of the catalyst’s function and potential applications (Sun Yun-peng, 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Eigenschaften

IUPAC Name |

(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLRZFBSMOWZOS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454032 | |

| Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |

CAS RN |

155268-88-5 | |

| Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

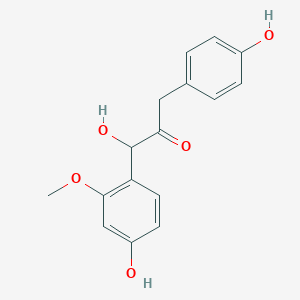

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)

![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)

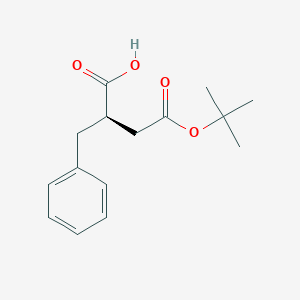

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

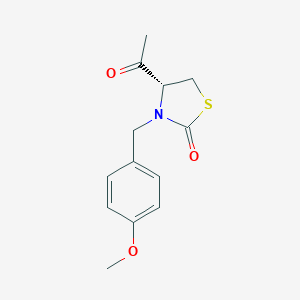

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)